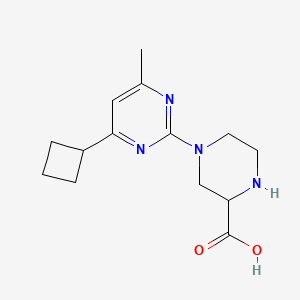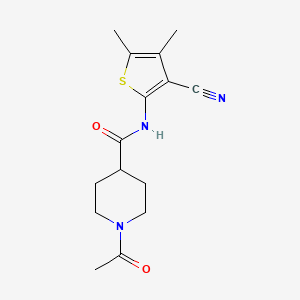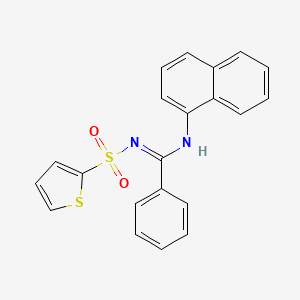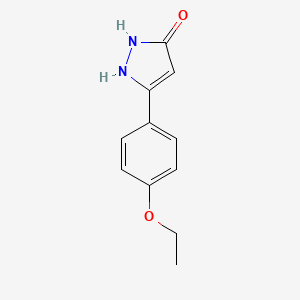![molecular formula C22H20N2O3 B5323599 N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as PAK1 inhibitor IPA-3, is a small molecule compound that has been extensively investigated for its potential in cancer therapy. IPA-3 is a potent and selective inhibitor of PAK1, a protein kinase that plays a crucial role in cell proliferation, survival, and migration.
Mecanismo De Acción
IPA-3 is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. This compound is a protein kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and migration. IPA-3 binds to the ATP-binding site of this compound, preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, IPA-3 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. IPA-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPA-3 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, making it a valuable tool for studying the role of this compound in cancer and other diseases. IPA-3 is also relatively easy to synthesize, making it readily available for research purposes.
However, IPA-3 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, IPA-3 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can limit its use in animal studies.
Direcciones Futuras
For research on IPA-3 include studying its pharmacokinetics and pharmacodynamics, investigating its potential in combination with other cancer therapies, and developing more potent and selective N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide inhibitors.
Métodos De Síntesis
IPA-3 is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to produce 2-chlorofuran. The 2-chlorofuran is then reacted with N-(2-phenylethyl)amine to generate 2-phenylethyl 2-furancarboxylate. The final step involves the reaction of 2-phenylethyl 2-furancarboxylate with 2-phenylacetyl chloride to produce IPA-3.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied for its potential in cancer therapy. N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is overexpressed in various types of cancer, including breast, lung, prostate, and pancreatic cancer. This compound plays a critical role in cancer cell proliferation, survival, and migration, making it an attractive target for cancer therapy. IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(23-14-13-17-8-3-1-4-9-17)19(16-18-10-5-2-6-11-18)24-22(26)20-12-7-15-27-20/h1-12,15-16H,13-14H2,(H,23,25)(H,24,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLBHTXGDSPVSJ-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)


![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
